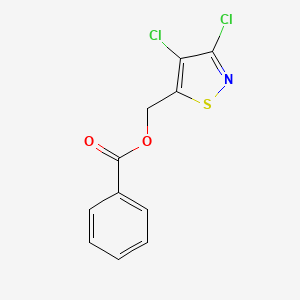![molecular formula C13H15ClIN3O B8372010 4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol](/img/structure/B8372010.png)
4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol: is a complex organic compound featuring a unique structure that includes an imidazo[1,5-a]pyrazine core
Vorbereitungsmethoden
The synthesis of 4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol typically involves multi-step organic reactions. The preparation begins with the formation of the imidazo[1,5-a]pyrazine core, followed by the introduction of the chloro and iodo substituents. The final step involves the attachment of the cyclohexylmethanol group. Specific reaction conditions, such as the use of transition metal catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Analyse Chemischer Reaktionen
4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chloro or iodo groups are replaced by other functional groups using nucleophilic reagents.
Cyclization: The imidazo[1,5-a]pyrazine core can undergo cyclization reactions to form more complex ring structures
Wissenschaftliche Forschungsanwendungen
4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties
Wirkmechanismus
The mechanism of action of 4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,5-a]pyrazine core is known to bind to specific sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol include:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring fused to the imidazole ring, offering different chemical properties and applications.
Imidazo[1,5-a]pyridines:
The uniqueness of this compound lies in its specific substituents and the cyclohexylmethanol group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15ClIN3O |
|---|---|
Molekulargewicht |
391.63 g/mol |
IUPAC-Name |
[4-(8-chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol |
InChI |
InChI=1S/C13H15ClIN3O/c14-11-10-12(15)17-13(18(10)6-5-16-11)9-3-1-8(7-19)2-4-9/h5-6,8-9,19H,1-4,7H2 |
InChI-Schlüssel |
OFOPDSRCIWQORX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CO)C2=NC(=C3N2C=CN=C3Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


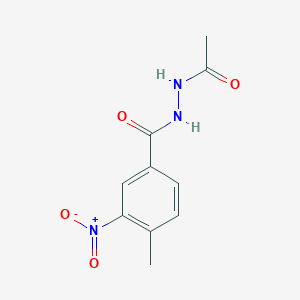
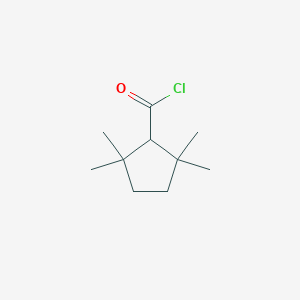
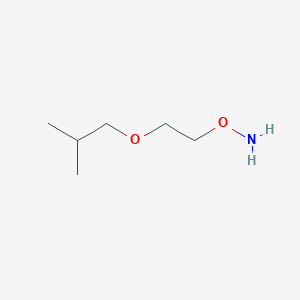
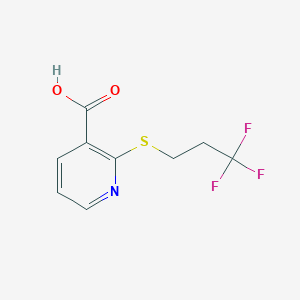
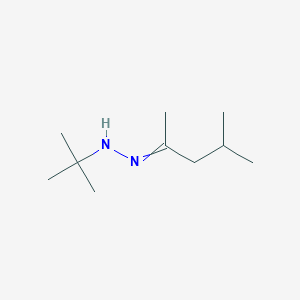


![2,5-Dibromothieno[3,2-b]furan](/img/structure/B8371984.png)



![trans-4-[3-(Pyrrolidin-1-yl)propoxy]cyclohexanamine](/img/structure/B8372008.png)
